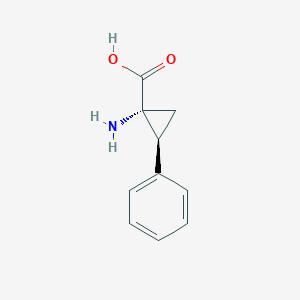![molecular formula C11H14N2O3 B13510053 N-[4-(Dimethylamino)benzoyl]glycine CAS No. 66404-32-8](/img/structure/B13510053.png)
N-[4-(Dimethylamino)benzoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(dimethylamino)phenyl]formamido}acetic acid is a chemical compound with the molecular formula C11H15N2O3. It is known for its applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(dimethylamino)phenyl]formamido}acetic acid typically involves the following steps:
Formation of the Dimethylamino Phenyl Intermediate: The initial step involves the nitration of aniline to form 4-nitroaniline, followed by reduction to obtain 4-aminodimethylbenzene.
Formamido Group Introduction: The intermediate is then reacted with formic acid or formic anhydride to introduce the formamido group.
Acetic Acid Addition: Finally, the formamido intermediate is reacted with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for 2-{[4-(dimethylamino)phenyl]formamido}acetic acid often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(dimethylamino)phenyl]formamido}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-{[4-(dimethylamino)phenyl]formamido}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(dimethylamino)phenyl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the formamido and acetic acid moieties can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzoic acid
- N-(4-dimethylaminophenyl)formamide
- 2-(4-aminophenyl)acetic acid
Uniqueness
2-{[4-(dimethylamino)phenyl]formamido}acetic acid is unique due to the presence of both the formamido and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
66404-32-8 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)9-5-3-8(4-6-9)11(16)12-7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15) |
InChI Key |
IAPLOOROQOBFQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



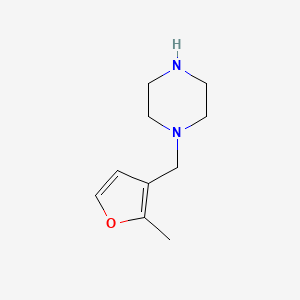
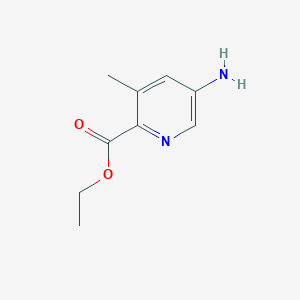
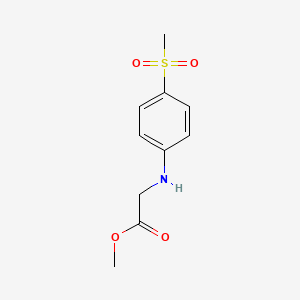
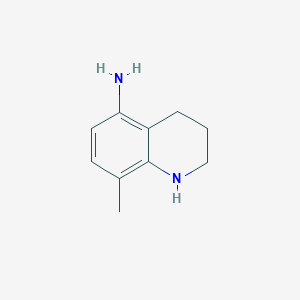

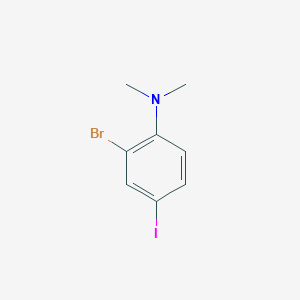
![1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
![tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate](/img/structure/B13510016.png)
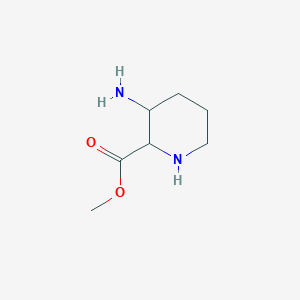
![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13510040.png)

